molecular formula C6H6ClN3O B6289657 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride CAS No. 2624417-02-1

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride

Cat. No.: B6289657
CAS No.: 2624417-02-1
M. Wt: 171.58 g/mol
InChI Key: SSWTUGGQIDKIMX-UHFFFAOYSA-N
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Description

6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride is a nitrogen-containing heterocyclic compound . It includes a pyrrole ring and a pyrazine ring . This compound is part of the pyrrolopyrazine derivatives, which have been isolated from various sources such as plants, microbes, soil, marine life, and more .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C6H5N3O.ClH/c10-6-5-4 (3-9-6)7-1-2-8-5;/h1-2H,3H2, (H,9,10);1H .


Physical and Chemical Properties Analysis

The physical form of 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride is a pink solid . It has a molecular weight of 171.59 . The compound should be stored at 0-8 C .

Safety and Hazards

The safety information for 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302 . The precautionary statements are P264;P270;P301+P312;P330;P501 .

Mechanism of Action

Properties

IUPAC Name

6,7-dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.ClH/c10-6-5-4(3-9-6)7-1-2-8-5;/h1-2H,3H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWTUGGQIDKIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN=C2C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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